REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([NH2:15])(=O)C.C(=O)([O-])[O-].[K+].[K+].COCCOCCN(CCOCCOC)CCOCCOC.Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cu]Cl.C(OCC)(=O)C.O.C1(C)C(C)=CC=CC=1>[NH2:15][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4|
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Name
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Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=N1)Cl
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)N
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Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
copper (I) chloride
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Quantity
|
0.93 g
|
Type
|
catalyst
|
Smiles
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[Cu]Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
copper (I) chloride
|
Quantity
|
0.46 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
145 °C
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Type
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CUSTOM
|
Details
|
was stirred overnight at 145° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
by stirring overnight at 145° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 105° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
After separating the organic phase
|
Type
|
WASH
|
Details
|
washing with sat. NaCl
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
recrystallized from an ethyl acetate-hexane system
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.3 mmol | |
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 4.5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |